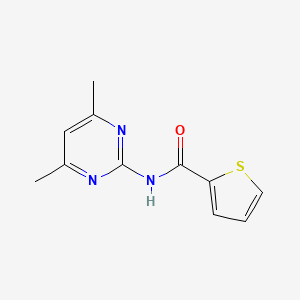
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is a chemical compound with potential applications in various fields of research. It has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts . The molecular formula of this compound is C11H11N3OS .
Synthesis Analysis
The compound has been used in the synthesis of bimetallic boron-containing heterogeneous catalysts . The catalysts were synthesized by reacting NiCl2 or CoCl2 salts, N-(4,6-dimethylpyrimidin2-yl)-5-phenylisoxazole-3-carboxamide, NaBH4, and Na2PdCl4 in a degassed MeOH–H2O mixture, which was saturated with argon .
Molecular Structure Analysis
The molecular structure of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
This compound has been used as a catalyst in Suzuki reactions in aqueous media . It has shown high catalytic activity in cross-coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is 233.29. More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Synthesis of New Derivatives
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is used in the synthesis of new tetrazolyl derivatives of pyrimidine . These compounds contain various linker groups and their structure is established by NMR spectroscopy and X-ray diffraction analysis .
Corrosion Inhibition
This compound has been studied as an effectual corrosion inhibitor for mild steel in hydrochloric acid . The inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) on mild steel in 0.1 M HCl medium has been analyzed and it has ensued 97.6% high efficiency at 4 × 10^−5 M of DMQS .
Surface Analysis
The compound is used in surface analysis of mild steel through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) . The inhibitory effect of DMQS escalated with elevated concentration and declined with elevation in solution temperature .
Adsorption Studies
The adsorption of DMQS on mild steel has consent with the Langmuir adsorption isotherm . The obtained values of the capacitance of the interface decreased with rise in concentration may be ascribed to the adsorption of the DMQS forming a protective adsorption layer on the carbon steel surface .
Computational Studies
Computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level for DMQS was investigated through the association between their molecular and electronic structure . The parameters involved in quantum chemical calculations were energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionisation energy, electron affinity and dipole moment .
Therapeutic Use
Sulfonamides, a group to which this compound belongs, have a history of safe therapeutic use in human beings . They have low potential for adverse health effects .
Mécanisme D'action
Target of Action
The primary target of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide interacts with SIRT2, inhibiting its activity . The compound acts as a SIRT2 inhibitor , with one of the synthesized derivatives showing potent inhibitory activity with an IC50 value of 42 nM .
Biochemical Pathways
The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune responses, its inhibition can impact these processes . .
Orientations Futures
The compound has potential applications in various fields of research. It has been used in the synthesis of heterobiaryls containing furyl and thienyl rings, which find applications as synthetic intermediates for the preparation of new drug molecules . The chemistry of isoxazoles and triazoles, which can be used as ligands for the preparation of Pd (II) complexes with high catalytic activity in cross-coupling reactions, undergoes vigorous development . This suggests potential future directions in the development of new catalysts and pharmaceutical compounds.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORNEYTMPJOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)
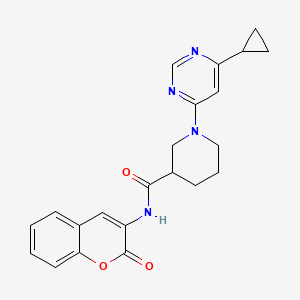



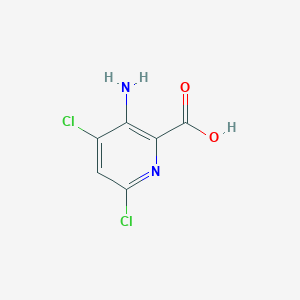
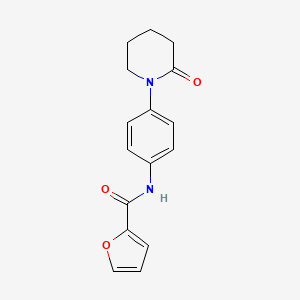
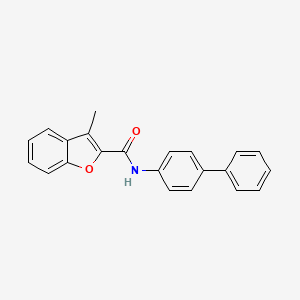
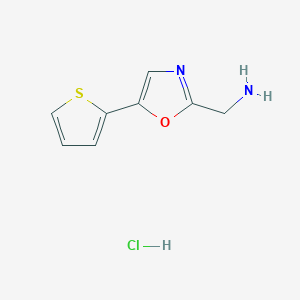


![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)